Enantiomeric Purity vs. Racemic Mixture Yield Comparison
The (2S,3S) enantiomer, when accessed via chiral chromatographic separation of racemic trans-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, is obtained in only 33% yield from the racemate, contributing to an overall synthetic yield of merely 2% from starting materials [1]. This contrasts sharply with the asymmetric hydrolytic kinetic resolution (HKR) route developed for the analogous tert-butylpyrazole system, which delivers the desired enantiomer with >99.9% LCAP and 100% chiral purity at 14.7 kg scale [2]. For procurement, specifying the (2S,3S) enantiomer avoids the 50% material loss inherent to racemic synthesis and the additional purification burden of chiral separation, directly reducing cost per gram of usable enantiomer [1].
| Evidence Dimension | Yield of desired enantiomer from racemic synthesis via chiral separation |
|---|---|
| Target Compound Data | 33% recovery from racemate (contributing to 2% overall yield over 7 steps) |
| Comparator Or Baseline | Racemic trans mixture (CAS 2031242-22-3); theoretical maximum 50% yield for single enantiomer separation |
| Quantified Difference | 33% vs. 50% theoretical; 2% overall vs. literature asymmetric routes achieving 67% overall for analogous tert-butyl system |
| Conditions | 7-step racemic synthesis from diethyl maleate; chiral preparative chromatography; RLY-2139 intermediate process development context |
Why This Matters
This quantifies the material inefficiency of procuring the racemate and performing in-house chiral separation versus sourcing the defined (2S,3S) enantiomer directly.
- [1] Bag, S. et al. From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. Org. Process Res. Dev. 2026, 30, 280–290. https://doi.org/10.1021/acs.oprd.5c00354 View Source
- [2] ScienceDirect. Process Development and Scale-Up of RLY-2139: A Selective CDK2 Inhibitor Targeting ER+/HER2– Breast Cancer. 2026. https://www.sciencedirect.com/org/science/article/abs/pii/S108361602600023X View Source
